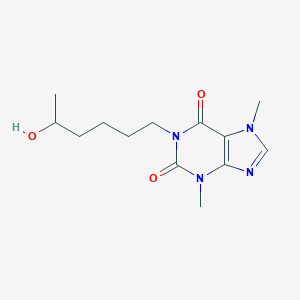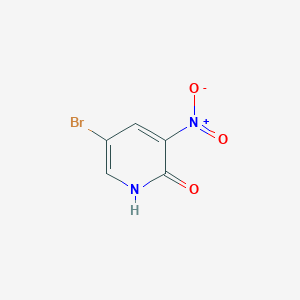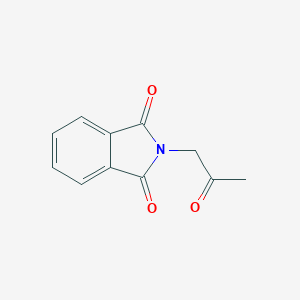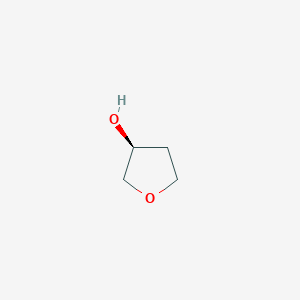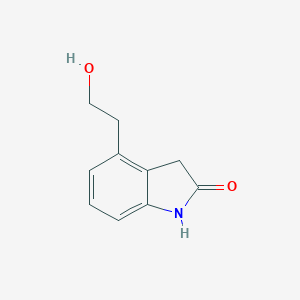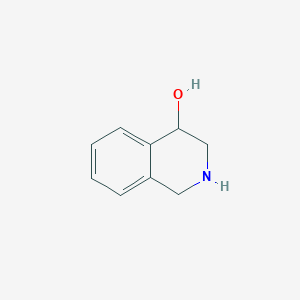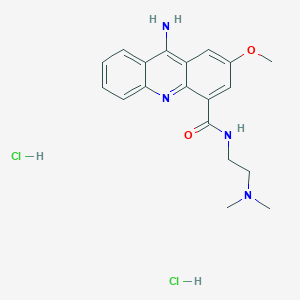
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride, also known as DAPI, is a fluorescent stain that is widely used in scientific research. It is a small molecule that can penetrate cell membranes and bind to DNA, making it useful for visualizing the nucleus in live or fixed cells.
Wirkmechanismus
The mechanism of action of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride involves the binding of the molecule to the minor groove of double-stranded DNA. It has a high affinity for AT-rich regions of DNA and can distinguish between single-stranded and double-stranded DNA. 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride does not interfere with DNA replication or transcription, making it a useful tool for studying these processes in live cells.
Biochemische Und Physiologische Effekte
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride has no known biochemical or physiological effects on cells or organisms. It is non-toxic and does not induce DNA damage or mutations. However, it is important to note that 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride is a potential mutagen and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride in lab experiments include its high specificity for DNA, its ability to penetrate cell membranes, and its compatibility with a wide range of fixation and staining protocols. However, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride has some limitations, such as its potential mutagenicity, its inability to distinguish between live and dead cells, and its limited spectral range, which can make it difficult to use in multiplexed imaging experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride. One area of interest is the development of new fluorescent dyes that can be used in combination with 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride for multiplexed imaging experiments. Another area of interest is the development of new imaging techniques that can provide higher resolution and more dynamic information about chromatin structure and gene expression in living cells. Finally, there is ongoing research into the potential use of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride and other DNA-binding dyes for diagnostic and therapeutic applications in medicine.
Synthesemethoden
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride can be synthesized through a multi-step process that involves the reaction of 4-chloroacridine with ethylenediamine to form 4-acridinecarboxamide, which is then reacted with N,N-dimethylethylenediamine to form the final product, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride. The dihydrochloride salt is typically used for biological applications.
Wissenschaftliche Forschungsanwendungen
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride is commonly used in fluorescence microscopy to visualize the nucleus of cells. It binds specifically to the minor groove of double-stranded DNA and emits blue fluorescence upon excitation with ultraviolet light. This allows researchers to study the structure and dynamics of chromatin, DNA replication, and gene expression in living cells.
Eigenschaften
CAS-Nummer |
100113-04-0 |
|---|---|
Produktname |
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy-, dihydrochloride |
Molekularformel |
C19H24Cl2N4O2 |
Molekulargewicht |
411.3 g/mol |
IUPAC-Name |
9-amino-N-[2-(dimethylamino)ethyl]-2-methoxyacridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H22N4O2.2ClH/c1-23(2)9-8-21-19(24)15-11-12(25-3)10-14-17(20)13-6-4-5-7-16(13)22-18(14)15;;/h4-7,10-11H,8-9H2,1-3H3,(H2,20,22)(H,21,24);2*1H |
InChI-Schlüssel |
GFRJAXLRZXRPKC-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC(=CC2=C(C3=CC=CC=C3N=C12)N)OC.Cl.Cl |
Kanonische SMILES |
CN(C)CCNC(=O)C1=CC(=CC2=C(C3=CC=CC=C3N=C12)N)OC.Cl.Cl |
Andere CAS-Nummern |
100113-04-0 |
Synonyme |
9-Amino-N-(2-(dimethylamino)ethyl)-2-methoxy-4-acridinecarboxamide dih ydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



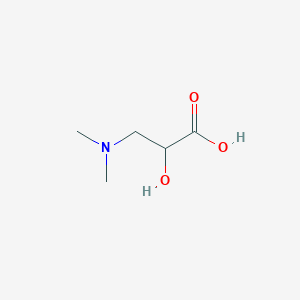
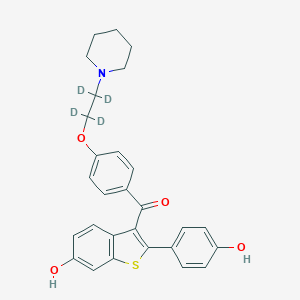
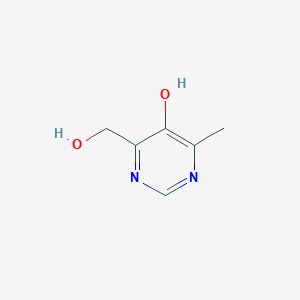
![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)
